molecular formula C19H22ClN3O4S B2461401 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide CAS No. 1358672-25-9

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B2461401
CAS No.: 1358672-25-9
M. Wt: 423.91
InChI Key: FDUKMFGZGCIDLV-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone ring, an azepane sulfonyl group, and a chlorophenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyridinone ring, followed by the introduction of the azepane sulfonyl group and the chlorophenyl acetamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide
  • 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
  • 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide is unique due to its specific structural features, such as the combination of the azepane sulfonyl group and the chlorophenyl acetamide moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates an azepane sulfonyl group, a dihydropyridinone ring, and a chlorophenylacetamide moiety, suggesting potential biological activities such as enzyme inhibition and receptor modulation.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific molecular targets, potentially functioning as an enzyme inhibitor or modulating receptor activity. The mechanism of action likely involves binding to active sites on enzymes or receptors, influencing various biochemical pathways and cellular processes.

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : It may also interact with receptors, modulating their activity and affecting downstream signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:

  • Antimicrobial Activity : Tests have shown moderate antibacterial effects against various strains, indicating potential applications in treating infections.
  • Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurotransmission.
Biological Activity Tested Against Result
AntibacterialE. coli, S. aureusModerate inhibition
AChE InhibitionHuman AChESignificant inhibition

Case Studies

One notable study involved the synthesis and biological evaluation of derivatives similar to this compound. These derivatives were tested for their ability to inhibit AChE and exhibited varying degrees of effectiveness. The findings suggested that modifications to the chlorophenyl group could enhance biological activity.

Interaction Studies

Interaction studies focus on how this compound interacts with biological targets. Techniques employed in these studies include:

  • Molecular Docking : Used to predict how the compound binds to target proteins.
  • Binding Affinity Assays : To measure the strength of interaction between the compound and its targets.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-15-6-5-7-16(12-15)21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUKMFGZGCIDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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